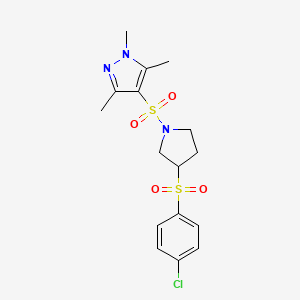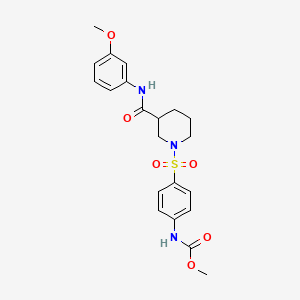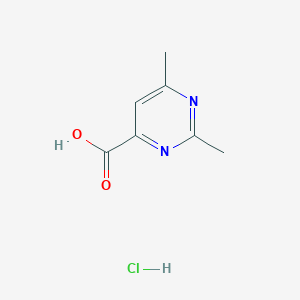![molecular formula C16H22N2O2 B2760006 N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS No. 2097863-01-7](/img/structure/B2760006.png)
N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide” is a chemical compound that belongs to the class of benzoxazepine derivatives . It is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Synthesis Analysis
The synthesis of such compounds involves a multicomponent reaction, specifically the Ugi reaction, followed by a Mitsunobu cyclization . This process is operationally simple and can be performed in 2-3 steps . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . This structure is typical of benzoxazepine derivatives .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound are the Ugi reaction and the Mitsunobu reaction . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde . The Mitsunobu reaction is a cyclization process that follows the Ugi reaction .Aplicaciones Científicas De Investigación
Novel H3 Receptor Antagonists
Research has identified compounds like GSK189254 as novel histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds are significantly selective against other targets and exhibit potent functional antagonism and inverse agonism at the human recombinant H3 receptor. They have demonstrated improvements in cognitive performance in preclinical models, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Antitumor Activity of Benzothiazole Derivatives
Another area of interest is the synthesis and evaluation of benzothiazole derivatives for antitumor activity. Compounds bearing different heterocyclic ring systems have been synthesized, showing considerable anticancer activity against various cancer cell lines. This highlights the compound's role in developing potential anticancer therapies (Yurttaş et al., 2015).
Mesoionic Compounds with Potential Anti-inflammatory Activity
Studies have also explored the synthesis and properties of mesoionic compounds derived from similar structural frameworks, showing inhibitory activities against collagen-induced aggregation of rabbit blood platelets. These heterocycles could offer a new pathway for developing anti-inflammatory agents (Nagamatsu et al., 1993).
Synthesis of Novel Heterocyclic Compounds for Antitumor and Antibacterial Activities
The chemical framework of N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has been utilized in synthesizing novel heterocyclic compounds with potential antitumor and antibacterial activities. This includes the creation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, underscoring the versatility of the compound in medicinal chemistry applications (Albratty et al., 2017).
Exploration of Dibenzoxepine Derivatives
Dibenzoxepine derivatives have been synthesized and assayed for antiinflammatory activity, indicating the compound's potential utility in developing new anti-inflammatory agents. This research further expands the chemical compound's application scope in addressing inflammation-related disorders (Ackrell et al., 1978).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods. Given the wide range of biological activities associated with benzoxazepine derivatives , there is potential for this compound to be used in the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHLLSFZBKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)



![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)
![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2759934.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2759936.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2759942.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2759946.png)